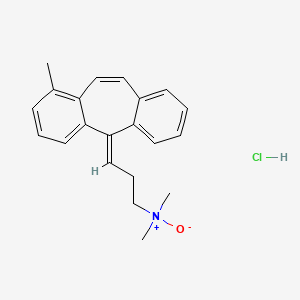

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride

Description

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a tricyclic compound featuring a dibenzo(a,d)cycloheptene core (a seven-membered ring fused to two benzene rings). Key structural attributes include:

- A 1-methyl substituent on the cycloheptene ring.

- A 5-ylidene group (a conjugated double bond) at position 5 of the cycloheptene system.

- A propylamine N-oxide hydrochloride side chain, which enhances polarity and water solubility.

This compound is likely related to psychoactive or therapeutic agents, given structural similarities to tricyclic antidepressants (TCAs) like imipramine.

Propriétés

Numéro CAS |

27747-18-8 |

|---|---|

Formule moléculaire |

C21H24ClNO |

Poids moléculaire |

341.9 g/mol |

Nom IUPAC |

(3E)-N,N-dimethyl-3-(7-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C21H23NO.ClH/c1-16-8-6-11-20-18(16)14-13-17-9-4-5-10-19(17)21(20)12-7-15-22(2,3)23;/h4-6,8-14H,7,15H2,1-3H3;1H/b21-12+; |

Clé InChI |

MZQZFABHYDJNKO-BFVDCFMLSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

SMILES isomérique |

CC1=C2C=CC3=CC=CC=C3/C(=C\CC[N+](C)(C)[O-])/C2=CC=C1.Cl |

SMILES canonique |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

Synonymes |

Ro 8-1998 |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Ro-8-1998 a été principalement étudié pour ses effets antidépresseurs. Les essais cliniques ont montré qu'il est au moins aussi efficace que l'imipramine dans le traitement de la dépression endogène. De plus, Ro-8-1998 a été étudié pour ses effets potentiels sur la pression artérielle systolique, la fréquence cardiaque et la numération des globules blancs. Des recherches supplémentaires sont nécessaires pour explorer ses applications dans d'autres domaines tels que la chimie, la biologie et l'industrie.

Mécanisme d'action

Le mécanisme d'action de Ro-8-1998 implique son interaction avec les systèmes de neurotransmetteurs dans le cerveau. On pense qu'il module les niveaux de certains neurotransmetteurs, tels que la sérotonine et la norépinéphrine, qui jouent un rôle crucial dans la régulation de l'humeur. Les cibles moléculaires exactes et les voies impliquées font encore l'objet d'investigations, mais les effets du composé sur les niveaux de neurotransmetteurs suggèrent qu'il peut agir de manière similaire à d'autres antidépresseurs.

Applications De Recherche Scientifique

Ro-8-1998 has been primarily studied for its antidepressant effects. Clinical trials have shown that it is at least as effective as imipramine in treating endogenous depression . Additionally, Ro-8-1998 has been investigated for its potential effects on systolic blood pressure, heart frequency, and white blood cell count . Further research is needed to explore its applications in other fields such as chemistry, biology, and industry.

Mécanisme D'action

The mechanism of action of Ro-8-1998 involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of certain neurotransmitters, such as serotonin and norepinephrine, which play a crucial role in mood regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on neurotransmitter levels suggest that it may act similarly to other antidepressants.

Comparaison Avec Des Composés Similaires

Key Structural Derivatives (Based on USP Revisions)

The U.S. Pharmacopeia (USP) identifies four closely related compounds :

| Compound Name | Structural Differences vs. Target Compound | Functional Groups |

|---|---|---|

| a. 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide | Lacks 1-methyl substituent on the cycloheptene ring | N-oxide, ylidene |

| b. 5H-Dibenzo[a,d]cycloheptene-5-ol | Replaces ylidene with hydroxyl (-OH) | Alcohol |

| c. 10,11-Dihydro-N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ⁵,γ-propylamine | Fully saturated cycloheptene ring (no ylidene) | Dihydro structure |

| d. Dibenzo[a,d]cyclohepten-5-one | Replaces ylidene with ketone (=O) | Ketone |

Impact of Structural Variations :

- Polarity : The N-oxide group in the target compound and Compound A increases hydrophilicity compared to the ketone (Compound D) or alcohol (Compound B) derivatives.

- Pharmacological Activity : The 1-methyl substituent in the target compound could influence receptor binding affinity compared to unmethylated analogs like Compound A .

Pharmacological Analogs: Imipramine Hydrochloride

Imipramine hydrochloride (CAS 113-52-0), a well-known TCA, shares a tricyclic framework but differs in critical ways :

| Property | Target Compound | Imipramine Hydrochloride |

|---|---|---|

| Core Structure | Dibenzo(a,d)cycloheptene with ylidene | Dibenzo[b,f]azepine (nitrogen-containing ring) |

| Functional Groups | N-oxide, 1-methyl substituent | Secondary amine, fully saturated central ring |

| Pharmacological Class | Undisclosed (potentially novel TCA derivative) | Serotonin/norepinephrine reuptake inhibitor |

| Physical Properties | Hydrochloride salt; likely hygroscopic (N-oxide) | Hydrochloride salt; mp 170–175°C |

Key Differences :

- Ring System : Imipramine’s dibenzazepine core includes a nitrogen atom, altering electron distribution and receptor interactions.

- Metabolism : The N-oxide group in the target compound may reduce first-pass metabolism compared to imipramine’s secondary amine .

Analytical and Physical Properties

Loss on Drying and Stability

The USP specifies that the target compound’s analogs (e.g., Compound A) must exhibit ≥73% loss on drying when tested at 105°C, with a maximum allowable loss of 1.0% . This suggests moderate hygroscopicity, likely due to the hydrochloride salt and N-oxide functionalization.

Spectral Data

While direct spectral data for the target compound is unavailable, imipramine hydrochloride’s IR spectrum () shows characteristic peaks for aromatic C-H stretching (3000–3100 cm⁻¹) and amine hydrochloride vibrations (2500–2700 cm⁻¹). The target compound’s ylidene group would likely introduce distinct UV/Vis absorption due to extended conjugation .

Méthodes De Préparation

La synthèse du Ro-8-1998 implique plusieurs étapes, commençant par la préparation du noyau dibenzo[a,d]cycloheptène. Ce noyau est ensuite fonctionnalisé pour introduire le groupe N,N-diméthylpropylamine et la partie N-oxyde. Le produit final est obtenu sous forme de sel de chlorhydrate . Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans la littérature, ce qui indique que des recherches et des développements supplémentaires peuvent être nécessaires pour optimiser ces processus.

Activité Biologique

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H25ClN2O

- Molecular Weight : 341.874 g/mol

- CAS Number : 27747-18-8

Structural Information

The structure of N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride features a dibenzo[a,d]cycloheptene moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. The following mechanisms have been identified:

- Antidepressant-like Effects : Similar to tricyclic antidepressants, it may inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Potential Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A clinical trial evaluated the antidepressant effects of similar compounds in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after treatment with a related dibenzo[a,d]cycloheptene derivative.

- Study 2 : In vitro studies demonstrated that N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride could reduce cell viability in human cancer cell lines, suggesting potential applications in oncology.

Safety and Toxicology

The compound has been classified with specific hazard warnings due to its potential toxicity. It is considered toxic if ingested and may pose risks to reproductive health.

| Property | Value |

|---|---|

| Toxicity | Toxic if swallowed |

| Reproductive Effects | Suspected of damaging fertility or the unborn child |

| Hazard Signal | Danger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.